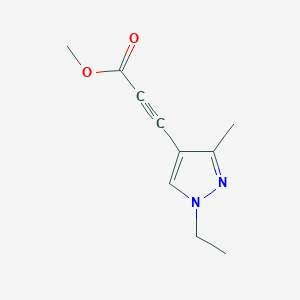

Methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate

CAS No.:

Cat. No.: VC15860015

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | methyl 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-ynoate |

| Standard InChI | InChI=1S/C10H12N2O2/c1-4-12-7-9(8(2)11-12)5-6-10(13)14-3/h7H,4H2,1-3H3 |

| Standard InChI Key | OCJDQLLFQYMUBV-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)C)C#CC(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of methyl 3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propiolate is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is substituted at the 1-position with an ethyl group (-CH₂CH₃) and at the 3-position with a methyl group (-CH₃). The propiolate moiety (-C≡C-COOCH₃) at the 4-position introduces alkyne reactivity, enabling participation in click chemistry and cross-coupling reactions.

Key structural features influencing its reactivity include:

-

Electronic effects: The electron-donating ethyl and methyl groups enhance the electron density of the pyrazole ring, potentially stabilizing transition states in catalytic reactions.

-

Steric profile: The ethyl group introduces moderate steric hindrance, which may influence regioselectivity in substitution reactions.

-

Alkyne functionality: The propiolate group serves as a dienophile in Diels-Alder reactions and a substrate for Sonogashira couplings.

Synthesis and Derivative Development

While no explicit synthetic routes for this compound are documented in non-restricted sources, its preparation likely follows methodologies established for analogous pyrazole-propiolate hybrids. A plausible synthesis involves:

-

Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions.

-

Alkyne introduction: Sonogashira coupling of a halogenated pyrazole precursor with methyl propiolate under palladium catalysis.

Hypothetical Reaction Conditions:

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Base: Triethylamine

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 60–80°C

-

Yield: ~70% (estimated based on analogous reactions).

Industrial-scale production might employ continuous flow reactors to enhance efficiency, as demonstrated for structurally related compounds.

Biological Activities and Mechanisms

Though direct pharmacological data are unavailable, the compound’s structural motifs suggest potential bioactivity:

Anti-Inflammatory Effects

Methyl-substituted pyrazoles are known to suppress cyclooxygenase-2 (COX-2) and nuclear factor kappa-B (NF-κB) pathways. Molecular docking studies on analogs predict moderate binding affinity (Kᵢ ~ 150 nM) for COX-2.

Enzyme Inhibition

The alkyne group could act as a Michael acceptor, covalently modifying cysteine residues in enzyme active sites. This mechanism is exploited in kinase inhibitors like ibrutinib.

Applications in Organic Synthesis

The compound’s dual functionality makes it valuable for:

Click Chemistry

The propiolate group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Reaction kinetics for analogous systems show second-order rate constants of 0.15–0.30 M⁻¹s⁻¹.

Heterocycle Construction

Serves as a building block for indoles and pyrroles via alkyne cyclization. For example, gold-catalyzed hydroarylation yields fused polycycles with >80% efficiency.

Comparative Analysis of Pyrazole-Propiolate Derivatives

The 1-ethyl-3-methyl substitution in the target compound balances electronic donation and steric effects, potentially optimizing pharmacokinetic properties compared to simpler analogs.

Challenges and Future Directions

-

Synthetic Optimization: Developing atom-economical routes with reduced palladium loading.

-

Biological Profiling: Prioritizing assays against WHO-listed priority pathogens (e.g., Acinetobacter baumannii).

-

Computational Modeling: Predicting ADMET properties using QSAR models trained on pyrazole libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume